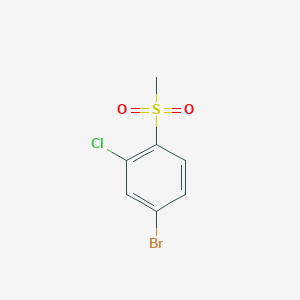

4-Bromo-2-chloro-1-methanesulfonylbenzene

Descripción

Significance of Aryl Halides as Precursors in Synthetic Organic Chemistry

Aryl halides are organic compounds where one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are directly bonded to an aromatic ring. iitk.ac.inchemistrylearner.com These compounds are of paramount importance in synthetic organic chemistry, primarily serving as versatile intermediates. iitk.ac.innumberanalytics.com Their significance stems from the reactivity of the carbon-halogen bond, which can be selectively cleaved and replaced with other functional groups, making them crucial building blocks for more complex molecules. numberanalytics.com

The stability of the aromatic ring makes aryl halides generally less reactive towards traditional nucleophilic substitution compared to their aliphatic counterparts. fiveable.me However, this stability allows them to participate effectively in a wide range of transition-metal-catalyzed cross-coupling reactions. chemistrylearner.com Seminal reactions such as the Suzuki-Miyaura and Heck reactions, often employing palladium catalysts, utilize aryl halides to form new carbon-carbon bonds with high efficiency and selectivity. chemistrylearner.comfiveable.me This capability has revolutionized the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. iitk.ac.innumberanalytics.com Furthermore, aryl halides are precursors for organometallic reagents, such as Grignard and organolithium reagents, further expanding their synthetic utility.

Role of Sulfonyl Moieties in Aromatic Compound Reactivity and Derivatization

The sulfonyl group (–SO₂–) is a powerful electron-withdrawing functional group that significantly influences the chemical properties of an aromatic ring. fiveable.me When attached to a benzene (B151609) ring, the methanesulfonyl moiety (–SO₂CH₃) renders the ring highly electron-deficient. This strong inductive and resonance effect deactivates the ring towards electrophilic aromatic substitution.

Conversely, this electron-withdrawing nature is highly activating for nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com The sulfonyl group can stabilize the negative charge in the Meisenheimer complex, a key intermediate in the SNAr mechanism, thereby facilitating the displacement of leaving groups (like halogens) by nucleophiles. numberanalytics.com The presence of a sulfonyl group can also impact the physical properties of a molecule, including its polarity and solubility. fiveable.me In synthetic strategies, sulfonation can be used as a reversible process, allowing the sulfonyl group to act as a "blocking group" to direct incoming substituents to specific positions before being removed. masterorganicchemistry.com

Structural and Chemical Context of 4-Bromo-2-chloro-1-methanesulfonylbenzene within Substituted Arenes

This compound is a polysubstituted aromatic compound featuring a bromine atom at position 4, a chlorine atom at position 2, and a methanesulfonyl group at position 1. This specific arrangement of substituents creates a molecule with distinct and predictable reactivity.

The methanesulfonyl group, as the most powerful electron-withdrawing group on the ring, dominates the electronic landscape, making the entire benzene ring electron-poor. This electronic configuration greatly enhances the ring's susceptibility to nucleophilic attack. Both the chlorine atom at the ortho position and the bromine atom at the para position are activated for nucleophilic aromatic substitution. The differential reactivity of the C-Cl versus the C-Br bond, influenced by factors like bond strength and polarizability, offers potential for selective functionalization, allowing one halogen to be replaced while the other remains intact under specific reaction conditions. This makes the compound a valuable and highly reactive intermediate for the synthesis of complex, polysubstituted aromatic structures in fields like medicinal and agrochemical research.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 648905-09-3 p212121.com |

| Molecular Formula | C₇H₆BrClO₂S p212121.com |

| Molecular Weight | 269.54 g/mol cymitquimica.com |

| Appearance | Solid cymitquimica.com |

| InChI Key | QOIHZAYTOAGCNP-UHFFFAOYSA-N |

Propiedades

IUPAC Name |

4-bromo-2-chloro-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIHZAYTOAGCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630555 | |

| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648905-09-3 | |

| Record name | 4-Bromo-2-chloro-1-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodologies for 4 Bromo 2 Chloro 1 Methanesulfonylbenzene

Overview of Primary Synthetic Strategies and Precursors

The primary strategies for the synthesis of 4-bromo-2-chloro-1-methanesulfonylbenzene typically revolve around the sequential introduction of the halogen and methanesulfonyl functionalities onto a suitable benzene (B151609) derivative. The order of these introductions is critical to ensure the correct final substitution pattern, governed by the directing effects of the substituents already present on the aromatic ring.

Strategic Introduction of Halogen Substituents on the Aromatic Ring

The synthesis often commences with a precursor that already contains one or more of the required substituents. A common starting material is a chloroaniline derivative, which can then be further halogenated. For instance, the synthesis can begin with 2-chloroaniline (B154045). The amino group in 2-chloroaniline is an activating, ortho-, para-director, which facilitates the regioselective introduction of a bromine atom at the para position.

A documented method for the synthesis of 4-bromo-2-chloroaniline (B1269894) from 2-chloroaniline involves dissolving 2-chloroaniline with potassium bromide in an acetic acid and water mixture. The bromination is then carried out by the slow addition of a brominating agent. This reaction yields the desired 4-bromo-2-chloroaniline with good efficiency. chemicalbook.com

Another approach involves a Sandmeyer-type reaction, starting from an appropriately substituted aniline. For example, o-chloroaniline can be diazotized and subsequently treated with a copper(I) bromide solution to yield 1-bromo-2-chlorobenzene. orgsyn.org This dihalogenated benzene can then serve as a precursor for the introduction of the methanesulfonyl group.

The strategic placement of halogens is dictated by their electronic and steric properties. Halogens are deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution reactions. wikipedia.org This directing effect is crucial in multi-step syntheses to control the position of incoming electrophiles.

Methods for Sulfonylation and Methanesulfonyl Group Incorporation

The introduction of the methanesulfonyl group (CH₃SO₂) is a key step in the synthesis. This is typically achieved through sulfonylation of the aromatic ring. A common reagent for this transformation is methanesulfonyl chloride (CH₃SO₂Cl). organic-chemistry.org

The sulfonylation can be performed on a pre-halogenated benzene ring. For instance, a dihalogenated precursor such as 1-bromo-3-chlorobenzene (B44181) could potentially be sulfonylated. The reaction of methanesulfonyl chloride with an aromatic compound is often catalyzed by a Lewis acid, such as aluminum chloride, in a Friedel-Crafts type reaction. The directing effects of the existing halogen substituents will influence the position of the incoming methanesulfonyl group.

Alternatively, the methanesulfonyl group can be introduced via a Sandmeyer-like reaction. A precursor such as 4-bromo-2-chloroaniline can be diazotized using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt can then be reacted with sulfur dioxide in the presence of a copper catalyst, followed by reaction with a methylating agent, although this is a more complex, multi-step process for introducing the methanesulfonyl group.

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency and sustainability of the synthesis of this compound, advanced synthetic methodologies are being explored. These include optimizing multi-step protocols, developing one-pot procedures, and utilizing microwave-assisted synthesis to accelerate reaction rates and improve yields.

Multi-Step Synthesis Protocols and Yield Optimization

A potential synthetic pathway is outlined below:

Bromination of 2-Chloroaniline: As previously mentioned, 2-chloroaniline can be selectively brominated at the para-position to yield 4-bromo-2-chloroaniline. chemicalbook.com

Diazotization of 4-Bromo-2-chloroaniline: The resulting 4-bromo-2-chloroaniline is then subjected to diazotization using sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

Introduction of the Sulfonyl Group: The diazonium salt can then be used in a Sandmeyer-type reaction. Reaction with sulfur dioxide in the presence of a copper catalyst would form the corresponding sulfonyl chloride.

Formation of the Methanesulfonyl Group: The sulfonyl chloride can then be reduced to a sulfinic acid salt, which is subsequently methylated to afford the final product, this compound.

Table 1: Example of a Multi-Step Synthesis Step and Reported Yield

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chloroaniline | KBr, ZnAl-BrO₃-LDHs, AcOH/H₂O | 4-Bromo-2-chloroaniline | 78 | chemicalbook.com |

One-Pot Synthesis Methods for Efficiency and Impurity Control

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. While a specific one-pot synthesis for this compound is not prominently documented, related methodologies suggest its feasibility.

For example, tandem oxidative bromination and amination reactions have been developed, showcasing the potential for combining halogenation and functional group introduction in a single pot. researchgate.netscribd.com A hypothetical one-pot approach for the target molecule could involve the simultaneous or sequential addition of brominating and sulfonylating agents to a suitable precursor in a carefully controlled environment. The development of such a process would require significant optimization to control regioselectivity and prevent the formation of undesired side products. The use of specific catalysts and reaction conditions would be paramount to direct the reaction towards the desired product. at.ua

Microwave-Assisted Organic Synthesis for Halogenated Arenes

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dntb.gov.uanih.gov The application of microwave irradiation can be particularly beneficial for the synthesis of halogenated arenes and sulfones.

Microwave heating can enhance the rates of both halogenation and sulfonylation reactions. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster conversions. mdpi.com For instance, microwave-assisted multicomponent reactions have been successfully employed for the synthesis of various heterocyclic compounds, demonstrating the technology's potential for complex molecule synthesis. beilstein-journals.org

Biocatalytic Transformations in Sulfonylbenzene Synthesis

The formation of the sulfonyl functional group from a corresponding thioether is a critical oxidation step in the synthesis of sulfonylbenzenes. Biocatalysis offers a green and highly selective alternative to traditional chemical oxidation methods. Enzymes, particularly monooxygenases and peroxidases, are capable of catalyzing the sulfoxidation of thioethers to sulfoxides and subsequently to sulfones. nih.govlibretexts.org

Key enzyme classes involved in sulfoxidation include:

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is known for its role in metabolizing xenobiotics. P450s can effectively oxidize thioethers to their corresponding sulfoxides. nih.gov

Flavin-containing Monooxygenases (FMOs): These enzymes also catalyze the oxygenation of various substrates, including the sulfoxidation of thioether compounds. nih.gov

Cyclohexanone Monooxygenase (CHMO): A well-studied bacterial flavoenzyme, CHMO, demonstrates excellent enantioselectivity in the oxidation of prochiral thioethers to chiral sulfoxides. libretexts.org

Peroxidases: Enzymes like soybean pod shell peroxidase (SPSP) can catalyze the asymmetric sulfoxidation of thioethers, yielding enantiopure sulfoxides, which can be further oxidized to sulfones. nih.gov

While direct biocatalytic synthesis of this compound is not extensively documented, the principles of enzymatic sulfoxidation are applicable. A potential biocatalytic step would involve the oxidation of the precursor, 4-bromo-2-chloro-1-(methylthio)benzene. The choice of microorganism or isolated enzyme would be crucial for achieving high yield and selectivity, minimizing the formation of the sulfoxide (B87167) intermediate and preventing over-oxidation. mdpi.com For instance, fungi like Mortierella isabellina have been used for the biotransformation of aryl-substituted sulfides into sulfoxides. mdpi.com

Regioselective Synthesis and Isomer Control Strategies

The specific arrangement of substituents on the benzene ring in this compound necessitates a carefully planned synthetic sequence governed by the principles of electrophilic aromatic substitution (EAS).

The outcome of an EAS reaction on a substituted benzene ring is dictated by the electronic properties of the substituent already present. Substituents are classified as either activating or deactivating and as ortho-, para- or meta-directors. vanderbilt.edulibretexts.org

Activating Groups: These groups donate electron density to the ring, increasing its nucleophilicity and making it more reactive than benzene. They stabilize the carbocation intermediate (arenium ion) and direct incoming electrophiles to the ortho and para positions. vanderbilt.edu Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups.

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene. vanderbilt.edu

Ortho-, Para-Directing Deactivators: Halogens (-F, -Cl, -Br, -I) are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because their lone pairs can stabilize the arenium ion intermediate through resonance. quizlet.com

Meta-Directing Deactivators: Most other deactivating groups, such as nitro (-NO₂), cyano (-CN), and sulfonyl (-SO₂R), withdraw electrons through both induction and resonance. They destabilize the carbocation intermediates formed from ortho and para attack more than the intermediate from meta attack, thus directing the incoming electrophile to the meta position. masterorganicchemistry.comrsc.org

The synthesis of this compound involves two ortho-, para-directing halogens and one meta-directing methanesulfonyl group. The order of their introduction is critical for achieving the desired 1,2,4-substitution pattern. libretexts.org When multiple substituents are present, the most strongly activating group typically controls the position of the next substitution. masterorganicchemistry.com

| Substituent | Chemical Formula | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Chloro | -Cl | Deactivating | Ortho, Para |

| Bromo | -Br | Deactivating | Ortho, Para |

| Methanesulfonyl | -SO₂CH₃ | Strongly Deactivating | Meta |

Achieving the correct isomer requires managing the directing effects of the substituents at each step. For ortho-, para-directing groups, a mixture of isomers is often produced. The ratio of these isomers can be influenced by several factors:

Steric Hindrance: The para position is generally less sterically hindered than the ortho positions. masterorganicchemistry.com Therefore, if the existing substituent or the incoming electrophile is bulky, substitution at the para position is often favored. libretexts.orglibretexts.org For example, in the halogenation of a monosubstituted benzene, the para-substituted product is frequently the major product. khanacademy.orgmasterorganicchemistry.com

Reaction Conditions: In some cases, reaction conditions like temperature and solvent can influence the ortho/para ratio.

Catalyst: The use of shape-selective catalysts, such as zeolites, can enhance the formation of the para isomer by sterically disfavoring the formation of the ortho isomer within the catalyst's pores. cardiff.ac.uk

A plausible synthetic route for this compound would involve a sequence that leverages these directing effects. For instance, starting with a 1,4-disubstituted benzene and introducing the third substituent would be a common strategy.

Reaction Conditions and Catalytic Systems

The efficiency and selectivity of the halogenation and sulfonylation steps are highly dependent on the chosen reaction conditions and catalysts.

Electrophilic aromatic halogenation typically requires a Lewis acid catalyst to increase the electrophilicity of the halogen. jove.com Benzene and deactivated aromatic rings are not nucleophilic enough to react with Br₂ or Cl₂ directly. jove.com The Lewis acid polarizes the halogen-halogen bond, creating a stronger electrophile that can be attacked by the aromatic ring. jove.comjove.com

Common Lewis acids used in these reactions include:

For Bromination: Ferric bromide (FeBr₃) is a common choice. jove.com

For Chlorination: Ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are frequently used. jove.com

Other Lewis Acids: Zirconium(IV) chloride (ZrCl₄) has also been shown to be an effective catalyst for halogenations using N-halosuccinimides (NCS, NBS). thieme-connect.comthieme-connect.com

These catalysts are also central to Friedel-Crafts reactions, which are used to introduce alkyl or acyl groups to an aromatic ring. Although not directly part of the final target molecule's structure, Friedel-Crafts reactions are a cornerstone of polysubstituted benzene synthesis. vanderbilt.edu

| Catalyst | Typical Reaction | Function |

|---|---|---|

| FeCl₃ | Chlorination | Increases electrophilicity of Cl₂ |

| AlCl₃ | Chlorination, Friedel-Crafts | Increases electrophilicity of Cl₂ or alkyl/acyl halide |

| FeBr₃ | Bromination | Increases electrophilicity of Br₂ |

| ZrCl₄ | Halogenation with N-halosuccinimides | Activates the N-X bond |

The choice of solvent can significantly impact the rate and selectivity of electrophilic aromatic substitution reactions. Solvents can influence the stability of charged intermediates and the solubility of reactants and catalysts.

In Friedel-Crafts reactions, polar solvents are often preferred as they can help to stabilize the intermediate carbocation. However, the solvent must not be so nucleophilic that it coordinates too strongly with the Lewis acid catalyst, thereby deactivating it.

The regioselectivity of a reaction can also be solvent-dependent. In some cases, the choice of solvent can determine whether the kinetic or thermodynamic product is favored. For example, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the kinetically controlled alpha-substitution, while polar solvents like nitrobenzene (B124822) can lead to the thermodynamically more stable beta-substituted product. While not directly analogous, this illustrates the powerful effect a solvent can have on isomer distribution. The solvent's polarity can influence the transition state energies leading to different isomers. researchgate.net

| Solvent Type | Examples | General Influence |

|---|---|---|

| Non-polar | Carbon disulfide (CS₂), Hexane | May favor kinetic products; lower reaction rates. |

| Polar Aprotic | Dichloromethane (CH₂Cl₂), Nitrobenzene | Can stabilize charged intermediates, potentially increasing reaction rates and influencing isomer distribution. |

| Polar Protic | Water, Acetic Acid | Generally avoided in classical Lewis acid-catalyzed reactions as they can react with and deactivate the catalyst. |

Temperature Control and Kinetic Considerations in Synthesis

The synthesis of this compound, primarily achieved through the oxidation of its precursor 4-bromo-2-chlorophenyl (methyl)sulfane, is a process where precise temperature control is paramount for optimizing product yield and purity. The kinetic profile of this transformation is intrinsically linked to the reaction temperature, influencing both the rate of reaction and the chemoselectivity of the oxidation process.

The oxidation of aryl sulfides to aryl sulfones is a sequential process that proceeds through an intermediate sulfoxide. The relative rates of the two oxidation steps (sulfide to sulfoxide, and sulfoxide to sulfone) are highly dependent on the reaction temperature. In many synthetic protocols for aryl sulfones, temperature is a key parameter that can be manipulated to favor the formation of the desired sulfone over the intermediate sulfoxide. acs.orgresearchgate.netorganic-chemistry.org

Detailed Research Findings

While specific kinetic studies exclusively focused on this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from research on the oxidation of analogous aryl sulfides. Kinetic measurements on the oxidation of various divalent organic sulfur compounds have shown that the reaction is typically first order in both the oxidant and the organic sulfur compound. rsc.org For instance, studies on the oxidation of p-chlorophenyl methyl sulfide (B99878) have provided data on the reaction kinetics, which can serve as a reasonable approximation for the behavior of the structurally similar 4-bromo-2-chlorophenyl (methyl)sulfane. nih.gov

The choice of oxidizing agent, such as potassium peroxymonosulfate (B1194676) (Oxone®), significantly impacts the reaction conditions. acs.orgrsc.orgresearchgate.net The oxidation of sulfides with Oxone® is a well-established method, and the solvent system employed can also influence the reaction outcome. rsc.org For example, in some systems, the use of an aqueous medium can promote the formation of the sulfone. rsc.org

Elevated temperatures generally accelerate the rate of both oxidation steps. However, the activation energy for the oxidation of the sulfoxide to the sulfone can differ from that of the initial oxidation of the sulfide. By carefully controlling the temperature, it is possible to ensure that the reaction proceeds efficiently to the desired sulfone without significant accumulation of the sulfoxide intermediate or the occurrence of side reactions. Research on the synthesis of aryl sulfones has demonstrated that chemoselectivity can be effectively controlled by reaction temperature. acs.orgresearchgate.netorganic-chemistry.org

The following interactive table illustrates the conceptual relationship between reaction temperature and the product distribution in a typical oxidation of an aryl sulfide:

| Reaction Temperature (°C) | Relative Rate of Sulfide Oxidation | Relative Rate of Sulfoxide Oxidation | Predominant Product |

| 0 - 10 | Moderate | Slow | Sulfoxide |

| 20 - 30 | Fast | Moderate | Mixture of Sulfoxide and Sulfone |

| 40 - 60 | Very Fast | Fast | Sulfone |

Note: This table is a generalized representation based on established principles of chemical kinetics in sulfide oxidation and is intended for illustrative purposes.

Kinetic resolution processes can also be influenced by temperature. In some asymmetric oxidation procedures, a subsequent kinetic resolution step, where the minor enantiomer of a chiral sulfoxide is selectively oxidized to the sulfone, is employed to enhance the enantiomeric excess of the desired sulfoxide. orgsyn.org While this is more relevant for the synthesis of chiral sulfoxides, it underscores the critical role of kinetics and temperature in controlling the product landscape of sulfide oxidation reactions.

Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Attenuated Total Reflectance (ATR) is a sampling technique coupled with IR spectroscopy that simplifies the analysis of solid and liquid samples. mt.combruker.com It is particularly advantageous for the analysis of synthesized products like 4-Bromo-2-chloro-1-methanesulfonylbenzene and its reaction intermediates because it requires minimal to no sample preparation. d-nb.infonih.gov The sample is placed in direct contact with an ATR crystal, typically made of diamond or zinc selenide, and an evanescent wave penetrates a short distance into the sample (0.5–5 µm). nih.govnih.gov This surface-sensitive measurement is ideal for obtaining high-quality spectra of pure compounds, reaction mixtures, and for monitoring the progress of a chemical reaction in real-time. mt.comnih.gov The resulting spectrum is a molecular "fingerprint," which can be used for identification and to confirm the presence or absence of specific functional groups throughout a synthetic sequence. ufl.edu

The IR spectrum of this compound is distinguished by absorption bands characteristic of its specific functional groups. The sulfonyl group (SO₂) is particularly prominent, exhibiting two strong stretching vibrations: an asymmetric stretch typically found in the 1350–1300 cm⁻¹ region and a symmetric stretch in the 1160–1120 cm⁻¹ range. researchgate.netacs.org The carbon-chlorine (C-Cl) bond gives rise to a strong stretching band in the 850–550 cm⁻¹ region of the spectrum. libretexts.orglibretexts.org Similarly, the carbon-bromine (C-Br) stretch is observed at lower frequencies, generally between 690 cm⁻¹ and 515 cm⁻¹. libretexts.orglibretexts.org The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C in-ring stretching absorptions around 1600-1450 cm⁻¹. libretexts.orgvscht.czpressbooks.pub

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350–1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160–1120 | Strong |

| Aryl C-Cl | Stretch | 850–550 | Strong |

| Aryl C-Br | Stretch | 690–515 | Strong |

| Aromatic Ring | C-H Stretch | 3100–3000 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1600–1450 | Medium-Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing precise information about the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound would display signals corresponding to the distinct proton environments in the molecule. The methyl group of the methanesulfonyl moiety is expected to appear as a sharp singlet, significantly downfield due to the deshielding effect of the adjacent sulfonyl group, likely in the range of 3.1–3.3 ppm.

The aromatic region would show a complex pattern for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are chemically non-equivalent and would exhibit spin-spin coupling.

The proton at C6 (H-6), positioned between the chloro and methanesulfonyl groups, would be the most deshielded and is expected to appear as a doublet.

The proton at C5 (H-5), adjacent to the bromine atom, would likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (meta-coupling to H-3 would be small).

The proton at C3 (H-3), adjacent to the chloro group, would also appear as a doublet of doublets, coupling to H-5.

The expected splitting pattern for a 1,2,4-trisubstituted benzene ring often presents as a set of doublets and a doublet of doublets.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -SO₂CH₃ | ~3.2 | s (singlet) | N/A |

| Ar-H (H-3) | ~7.6-7.8 | d (doublet) | J ≈ 8.5 Hz |

| Ar-H (H-5) | ~7.8-8.0 | dd (doublet of doublets) | J ≈ 8.5, 2.0 Hz |

| Ar-H (H-6) | ~8.1-8.3 | d (doublet) | J ≈ 2.0 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound would show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbon of the methyl group (-SO₂CH₃) would appear at the highest field (lowest ppm value). The six aromatic carbons would resonate in the typical aromatic region (~120-150 ppm). The carbons directly attached to the electronegative substituents (C-1, C-2, C-4) are known as ipso-carbons and their chemical shifts are significantly affected. Due to the strong electronegativity of the attached atoms, the signals for C-Cl and C-Br would be shifted downfield. docbrown.info

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -SO₂C H₃ | ~45 |

| C-3 | ~128 |

| C-4 (C-Br) | ~129 |

| C-5 | ~133 |

| C-6 | ~135 |

| C-2 (C-Cl) | ~138 |

| C-1 (C-SO₂) | ~141 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling relationships. sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their connectivity within the spin system. The methyl protons would show no correlations, confirming they are an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal (H-3 to C-3, H-5 to C-5, and H-6 to C-6) and the methyl proton singlet to the methyl carbon signal.

Together, these 1D and 2D NMR techniques provide a comprehensive and definitive characterization of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₇H₆BrClO₂S), the precise mass is a key identifier. The presence of bromine and chlorine, with their distinct isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic cluster for the molecular ion peak.

HRMS can distinguish between the different isotopic compositions, providing precise mass data for each. The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ³²S, ¹⁶O), serves as a reference for experimental verification.

| Adduct/Ion | Predicted m/z |

|---|---|

| [M]⁺ (Monoisotopic) | 267.89548 |

| [M+H]⁺ | 268.90331 |

| [M+Na]⁺ | 290.88525 |

| [M-H]⁻ | 266.88875 |

This table presents predicted high-resolution mass spectrometry data for different adducts and ions of this compound.

Analysis of Fragmentation Patterns for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) causes the molecular ion to fragment in a reproducible manner, yielding a unique fragmentation pattern that serves as a molecular fingerprint. The analysis of these fragments helps to confirm the structure of this compound.

Key characteristics of its mass spectrum include:

Isotopic Pattern: The presence of one bromine atom (~50% ⁷⁹Br, ~50% ⁸¹Br) and one chlorine atom (~75% ³⁵Cl, ~25% ³⁷Cl) creates a distinctive cluster of peaks for the molecular ion [M]⁺ and any fragments containing both halogens. docbrown.info This results in peaks at M, M+2, and M+4, with relative intensities determined by the isotopic abundances. The expected ratio for a fragment containing one Br and one Cl is approximately 3:4:1. docbrown.info

Characteristic Fragmentations: The fragmentation of aryl sulfones often involves the cleavage of the C-S and S-O bonds. Common fragmentation pathways for this molecule would likely include:

Loss of the methyl group (•CH₃) from the sulfonyl moiety, resulting in an [M-15]⁺ ion.

Loss of sulfur dioxide (SO₂), a common fragmentation for sulfonyl compounds, leading to a significant [M-64]⁺ peak. aaqr.org

Cleavage of the C-S bond, yielding ions corresponding to the bromochlorophenyl cation [C₆H₃BrCl]⁺.

Loss of the halogen atoms (Br or Cl) can also occur, further contributing to the complexity of the spectrum. miamioh.edu

The identification of these specific fragments and their isotopic patterns provides definitive confirmation of the compound's structure.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" for identification and structural analysis. rsc.org While a specific experimental spectrum for this compound is not widely published, the expected characteristic bands can be predicted based on its functional groups.

A Raman spectrum of this compound would be expected to show distinct peaks corresponding to:

Sulfonyl Group (SO₂) Vibrations: Strong symmetric and asymmetric stretching vibrations of the S=O bonds are typically observed in the 1100-1150 cm⁻¹ and 1300-1350 cm⁻¹ regions, respectively.

Carbon-Sulfur (C-S) Stretch: The stretching vibration of the aromatic C-S bond would appear in the 650-750 cm⁻¹ range. nih.gov

Aromatic Ring Modes: The benzene ring exhibits several characteristic vibrations, including ring breathing modes (around 1000 cm⁻¹) and C-C stretching vibrations (typically in the 1400-1600 cm⁻¹ region). mdpi.com

Carbon-Halogen Vibrations: The C-Cl and C-Br stretching vibrations are expected at lower frequencies. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, while the C-Br stretch is found at an even lower wavenumber, generally between 500-600 cm⁻¹. mdpi.com

These vibrational bands provide a detailed map of the molecular structure, confirming the presence and connectivity of its constituent functional groups.

X-ray Crystallography for Solid-State Structure Determination (if single crystals are available)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice.

Should suitable single crystals of this compound be grown, X-ray diffraction analysis would yield critical structural data, including:

Molecular Geometry: Precise measurement of the C-C, C-S, S-O, C-Cl, and C-Br bond lengths and the angles between them.

Conformation: The orientation of the methanesulfonyl group relative to the plane of the benzene ring.

Planarity: Confirmation of the planarity of the aromatic ring.

Intermolecular Interactions: Identification of how the molecules pack together in the crystal, revealing non-covalent interactions such as halogen bonding or π-π stacking that influence the solid-state properties.

This level of detail is unparalleled by other analytical techniques and provides a definitive structural model of the compound. However, the availability of such data is contingent upon the successful growth of high-quality single crystals.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, stable geometric conformations, and various physicochemical properties derived from them.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and stability of chemical compounds. By approximating the electron density of the molecule, DFT calculations can determine its lowest energy conformation, known as the optimized geometry. These studies yield precise data on bond lengths, bond angles, and dihedral angles.

For 4-bromo-2-chloro-1-methanesulfonylbenzene, DFT calculations would model the geometry of the substituted benzene (B151609) ring and the attached methanesulfonyl group. The results of such a study would provide the optimized structural parameters, offering a detailed three-dimensional picture of the molecule. The stability of the molecule is inferred from its total electronic energy, with lower values indicating higher stability.

| Parameter Type | Description | Typical Calculated Values |

|---|---|---|

| Bond Lengths | Calculated distances between bonded atoms (e.g., C-C, C-H, C-S, C-Br, C-Cl, S-O). | Angstroms (Å) |

| Bond Angles | Calculated angles between three connected atoms (e.g., C-C-C, C-S-O). | Degrees (°) |

| Dihedral Angles | Calculated torsional angles describing the rotation around a bond (e.g., C-C-S-O). | Degrees (°) |

| Total Electronic Energy | The total energy of the molecule in its optimized state, indicating relative stability. | Hartrees or kcal/mol |

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons researchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity researchgate.net. A smaller gap suggests higher reactivity.

Analysis of the electronic distribution in this compound would reveal the electron-rich and electron-deficient regions of the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where different colors represent varying levels of electron density. Such an analysis helps in predicting where the molecule is susceptible to nucleophilic or electrophilic attack. For instance, the electron-withdrawing nature of the sulfonyl group and the halogen atoms significantly influences the electronic landscape of the benzene ring.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, predicting their outcomes, and understanding the factors that control their speed and selectivity.

The substituents on the benzene ring of this compound (bromo, chloro, and methanesulfonyl groups) direct the position of any subsequent electrophilic aromatic substitution (EAS) reactions. Computational methods can predict the most likely site of substitution.

One such method, RegioSQM, predicts the regioselectivity of EAS reactions by identifying the aromatic carbon atom with the highest proton affinity, which corresponds to the protonated regioisomer with the lowest free energy chemrxiv.orgrsc.org. This site is identified as the most nucleophilic center and therefore the most probable site for electrophilic attack chemrxiv.org. Another common approach involves using DFT to analyze the HOMO of the substrate; the regioselectivity can often be rationalized by visual inspection of this orbital chemrxiv.org. These computational tools are valuable for planning synthetic routes by forecasting the outcome of reactions such as nitration or further halogenation.

Theoretical chemistry allows for the detailed modeling of reaction pathways, including the identification of transition states and the calculation of activation energies. For key steps in the synthesis of or reactions involving this compound, computational methods can generate a reaction energy profile.

This profile plots the potential energy of the system as it progresses from reactants to products. The peak of this profile represents the transition state, and the energy difference between the reactants and the transition state is the activation barrier. A lower activation barrier corresponds to a faster reaction rate researchgate.net. By comparing the energy profiles of different possible reaction pathways, chemists can determine the most favorable mechanism. For example, modeling the addition of an electrophile to the aromatic ring would involve calculating the energies of the intermediate arenium ions (sigma complexes) and the transition states leading to them researchgate.net.

| Reaction Coordinate Component | Description | Significance |

|---|---|---|

| Reactants | The starting materials of a reaction step. | Baseline energy level. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Its structure and energy determine the activation barrier. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Controls the rate of the reaction; lower Ea means a faster reaction. researchgate.net |

| Intermediate | A metastable species formed during the reaction (e.g., arenium ion). | Provides insight into the reaction mechanism. |

| Products | The final materials of a reaction step. | The energy difference between reactants and products determines if the reaction is exothermic or endothermic. |

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule and its interactions with neighboring molecules are critical to its physical and biological properties. Computational methods can explore these aspects in detail.

Conformational analysis of this compound would focus on the rotation around the single bonds, particularly the bond connecting the sulfur atom to the benzene ring. By calculating the energy associated with different rotational angles (dihedrals), a potential energy surface can be generated. This analysis identifies the most stable conformer(s) (energy minima) and the rotational energy barriers between them.

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Related Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While specific QSAR studies on this compound were not found in the reviewed literature, the principles of QSAR can be applied to its derivatives to predict their reactivity based on the findings for analogous substituted benzene compounds. Such studies are crucial in understanding how modifications to the molecular structure influence chemical behavior, which is essential for designing molecules with desired properties.

The fundamental premise of QSAR is that the reactivity of a chemical is a function of its molecular features. By quantifying these features using molecular descriptors, statistical models can be developed to predict the reactivity of new, untested compounds. For derivatives of this compound, QSAR models would explore how varying substituents on the benzene ring affect its reactivity in specific chemical reactions.

Key Molecular Descriptors in QSAR Models for Aromatic Compounds

QSAR models for substituted benzenes typically employ a range of descriptors to capture the electronic, steric, and hydrophobic properties of the molecules. These descriptors are calculated using computational chemistry methods.

Electronic Descriptors: These quantify the electronic influence of substituents on the aromatic ring. The electron-donating or electron-withdrawing nature of a group significantly alters the electron density of the benzene ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. libretexts.orgvedantu.com Common electronic descriptors include:

Hammett constants (σ): These values quantify the electron-donating or electron-withdrawing ability of a substituent at the meta and para positions. libretexts.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the electron-donating and electron-accepting capabilities of a molecule, respectively.

Atomic charges: The partial charges on the atoms of the benzene ring can indicate sites prone to reaction.

Steric Descriptors: These account for the size and shape of the substituents, which can influence reaction rates by sterically hindering the approach of a reactant to the reaction center. Examples include:

Taft steric parameters (Es): An empirical measure of the steric effect of a substituent.

Molar refractivity (MR): Related to the volume of the substituent and its polarizability.

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, which is important for understanding its solubility and partitioning behavior, and can influence reactivity in different solvent systems. The most common descriptor is:

LogP (Octanol-water partition coefficient): A measure of a compound's hydrophobicity.

Hypothetical QSAR Study on Derivatives of this compound

A hypothetical QSAR study on a series of derivatives of this compound could investigate their reactivity in a nucleophilic aromatic substitution reaction. The core structure would be maintained, while different substituents (R) are introduced at various positions on the benzene ring.

The reactivity of each derivative would be experimentally determined (e.g., by measuring the reaction rate constant, k). A QSAR model could then be developed using multiple linear regression (MLR) or other statistical methods to correlate the reactivity with the calculated molecular descriptors.

An illustrative QSAR equation might take the form:

log(k) = c₀ + c₁σ + c₂Es + c₃LogP

Where:

log(k) is the logarithm of the reaction rate constant.

σ, Es, and LogP are the Hammett, Taft steric, and hydrophobicity constants for the substituent R, respectively.

c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.

The signs and magnitudes of the regression coefficients would provide insight into the factors governing the reactivity. For instance, a positive coefficient for σ would indicate that electron-withdrawing substituents increase the reaction rate, which is typical for nucleophilic aromatic substitution.

Illustrative Data for a Hypothetical QSAR Study

The following interactive table presents hypothetical data for a QSAR study on derivatives of this compound. The reactivity data (log(k)) is fictional and serves to illustrate the relationship between structural descriptors and reactivity.

Interpretation of Research Findings from Related Systems

QSAR studies on related halogenated and sulfonyl-containing aromatic compounds have demonstrated the importance of electronic and hydrophobic parameters in predicting their reactivity and biological activity. nih.govsciensage.info For example, in studies on the reactivity of substituted benzenes towards hydroxyl radicals, both topological and 3-D QSAR methods like Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) have been employed. nih.gov These studies often reveal that the distribution of electrostatic potential and the shape of the molecule are critical factors.

For benzene sulfonamide derivatives, QSAR models have been developed to predict their binding affinity to various enzymes. sciensage.info These models often highlight that descriptors such as heat of formation, molecular weight, total energy, and electronegativity are significant predictors of biological activity. sciensage.info Such findings suggest that a QSAR model for derivatives of this compound would likely also find electronic properties to be dominant in predicting chemical reactivity.

Detailed Research Findings from Analogous Systems

To further illustrate the application of QSAR in this context, we can consider a hypothetical detailed analysis of the influence of different substituents on the reactivity of a this compound core. The following interactive table summarizes hypothetical predicted versus experimental reactivity values for a set of derivatives, along with the key descriptors used in a predictive QSAR model.

In this hypothetical model, a lower LUMO energy and a higher dipole moment correlate with increased reactivity (a less negative log(k)), which is consistent with expectations for a nucleophilic aromatic substitution reaction where a more electrophilic aromatic ring is more reactive.

Applications and Utility in Advanced Organic Synthesis

4-Bromo-2-chloro-1-methanesulfonylbenzene as a Versatile Synthetic Intermediate

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its utility stems from the presence of three distinct functional groups on the benzene (B151609) ring: a bromine atom, a chlorine atom, and a methanesulfonyl group. The methanesulfonyl moiety is a potent electron-withdrawing group, which renders the aromatic ring electron-deficient. This electronic characteristic significantly influences the reactivity of the ring and the attached halogen substituents, making the compound a versatile precursor for constructing more complex molecular architectures.

The strategic arrangement of two different halogen atoms (bromine and chlorine) on the electron-poor benzene ring makes this compound an ideal building block for the synthesis of complex polysubstituted aromatic compounds. The difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization.

Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions. This reactivity differential enables chemists to target the bromine-substituted position for an initial transformation while leaving the chlorine atom intact for a subsequent reaction. This stepwise approach is fundamental to the controlled synthesis of intricately substituted benzene derivatives, where different groups can be introduced at specific positions on the aromatic core. libretexts.org This method provides a reliable pathway to polyfunctional molecules that would be difficult to access through other synthetic routes.

The presence of aryl halide moieties makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction pairs the aryl halide with an organoboron compound, such as a boronic acid, to form a new carbon-carbon bond. google.com In the case of this compound, the C-Br bond can be selectively coupled with an aryl or vinyl boronic acid, leaving the C-Cl bond available for further diversification. This reaction is widely used to synthesize biaryl compounds. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a substituted alkyne. libretexts.orgrsc.org This provides a direct method for introducing alkynyl groups onto the sulfonylbenzene scaffold, creating key intermediates for pharmaceuticals, natural products, and organic materials. rsc.org Again, the reaction can be directed selectively to the more reactive C-Br position.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst. rsc.org This provides a powerful route to synthesize substituted anilines and other arylamine derivatives from this compound.

The selective nature of these reactions, summarized in the table below, underscores the compound's role as a versatile platform for generating molecular diversity.

| Reaction | Bond Formed | Coupling Partner | Typical Product from Selective C-Br Coupling |

|---|---|---|---|

| Suzuki Coupling | Carbon-Carbon (C-C) | Organoboron Compound (e.g., R-B(OH)₂) | 4-Aryl(or Vinyl)-2-chloro-1-methanesulfonylbenzene |

| Sonogashira Coupling | Carbon-Carbon (C-C) | Terminal Alkyne (e.g., R-C≡CH) | 4-Alkynyl-2-chloro-1-methanesulfonylbenzene |

| Buchwald-Hartwig Amination | Carbon-Heteroatom (C-N) | Amine (e.g., R₂NH) | 4-(Amino)-2-chloro-1-methanesulfonylbenzene |

Role in the Synthesis of Specialty Organic Chemicals

The unique electronic and structural features of this compound make it a valuable intermediate in the synthesis of various specialty chemicals for research and development.

The development of high-performance n-type (electron-transporting) organic semiconductors is crucial for advancing organic electronic devices like organic thin-film transistors (OTFTs). A key design strategy for these materials is to use electron-deficient building blocks to ensure low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which facilitates electron injection and transport. The introduction of strong electron-withdrawing groups is a common method to achieve this.

Sulfone groups (–SO₂–) are recognized as effective electron-withdrawing moieties in the design of n-type materials. For instance, dibenzothiophene (B1670422) sulfone has been successfully incorporated into emissive organic semiconductors that exhibit n-type transport behavior. Given that this compound features a strongly electron-withdrawing methanesulfonyl group, it represents a promising precursor for the synthesis of novel n-type organic materials. Its halogenated sites provide convenient handles for polymerization or for building larger conjugated systems through cross-coupling reactions, allowing for the systematic tuning of the optoelectronic properties of the target materials.

Aromatic compounds containing sulfone groups and halogens are common structural motifs in molecules designed for agrochemical applications. The methanesulfonyl group makes the benzene ring highly electron-deficient, which can enhance the reactivity of the compound in nucleophilic aromatic substitution reactions or influence its biological activity. Its role as a versatile synthetic intermediate makes it a useful scaffold for creating libraries of novel compounds for screening in agrochemical research.

Preparation of Diverse Sulfonylbenzene Derivatives for Research Purposes

The true utility of this compound in a research context lies in its capacity to act as a starting point for a wide array of sulfonylbenzene derivatives. Through the selective application of the cross-coupling reactions detailed previously (Section 6.1.2), researchers can systematically modify the aromatic core.

For example, a Suzuki coupling at the C4 position can introduce a variety of aryl or heteroaryl groups. The resulting 4-aryl-2-chloro-1-methanesulfonylbenzene product retains a chlorine atom that can be targeted in a subsequent, often more forcing, cross-coupling reaction to create a tri-substituted, non-symmetrical product. This stepwise functionalization allows for the synthesis of a diverse library of compounds from a single, readily available starting material. The table below illustrates the potential for creating diverse derivatives through sequential cross-coupling.

| Starting Material | Reaction 1 (Selective at C4-Br) | Intermediate Product | Reaction 2 (at C2-Cl) | Final Product Class |

|---|---|---|---|---|

| This compound | Suzuki Coupling with Ar¹-B(OH)₂ | 4-Ar¹-2-chloro-1-methanesulfonylbenzene | Sonogashira Coupling with R-C≡CH | 4-Aryl-2-alkynyl-1-methanesulfonylbenzene |

| This compound | Sonogashira Coupling with R-C≡CH | 4-Alkynyl-2-chloro-1-methanesulfonylbenzene | Buchwald-Hartwig with R₂NH | 4-Alkynyl-2-amino-1-methanesulfonylbenzene |

| This compound | Buchwald-Hartwig with R₂NH | 4-Amino-2-chloro-1-methanesulfonylbenzene | Suzuki Coupling with Ar²-B(OH)₂ | 4-Amino-2-aryl-1-methanesulfonylbenzene |

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For 4-bromo-2-chloro-1-methanesulfonylbenzene, this involves redesigning synthetic routes to be more atom-economical, reduce waste, and allow for scalable, efficient production.

Atom-Economical and Waste-Reducing Synthetic Routes

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. arizona.edubeilstein-journals.org Traditional multi-step syntheses of polysubstituted benzenes often involve stoichiometric reagents and generate significant waste. Future research will likely focus on developing novel synthetic pathways that improve atom economy.

A typical synthesis of this compound involves the oxidation of 4-bromo-2-chlorophenyl(methyl)sulfane. While effective, this step often uses oxidizing agents like oxone, which can contribute to a lower atom economy. Research is moving towards catalyst-free and additive-free methodologies that proceed under ambient conditions, significantly boosting atom economy and reducing environmental impact. mdpi.com For instance, strategies involving the direct insertion of SO2 could provide more efficient routes to aryl sulfones. rsc.org The development of one-pot, multi-component reactions, where multiple bonds are formed in a single operation, represents another promising avenue for minimizing waste and improving the efficiency of synthesizing complex aryl sulfones.

Exploration of Flow Chemistry and Continuous Manufacturing for Scalability

To meet industrial demand, scalable and safe synthesis is paramount. Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. nih.gov

The synthesis of related compounds, such as aryl sulfonyl chlorides, has been successfully translated to continuous flow systems, demonstrating a near doubling of space-time yield compared to batch processes. mdpi.com Such systems allow for the safe handling of hazardous reagents and the controlled management of toxic gaseous byproducts. Future work on this compound will likely involve the development of dedicated continuous-flow reactors. These systems can be automated with real-time process monitoring and feedback control, reducing human error and exposure to hazardous materials, thereby improving both the safety and efficiency of large-scale production. mdpi.comthieme-connect.de

Investigation of Novel Catalytic Systems

Catalysis is at the heart of modern organic synthesis. For a molecule like this compound, which features multiple reaction sites, the development of highly selective catalysts is a key research frontier.

Design and Application of Transition Metal Catalysts for Selective Functionalization

The benzene (B151609) ring of this compound is substituted with two different halogen atoms (bromine and chlorine) and a strong electron-withdrawing methanesulfonyl group, making it a versatile substrate for cross-coupling reactions. Future research will focus on the design of sophisticated transition-metal catalysts (e.g., based on palladium, copper, or nickel) that can selectively functionalize one position over another. rsc.orgorganic-chemistry.orgmdpi.com

For example, catalysts could be developed to selectively activate the C-Br bond over the C-Cl bond, or to direct C-H functionalization at the remaining unsubstituted positions on the aromatic ring. nih.govwiley.com Such selective transformations would open up new avenues for creating a diverse library of complex molecules from a single, readily available intermediate, which is crucial for drug discovery and materials science.

Photocatalytic and Electrocatalytic Approaches in Aryl Halide Chemistry

Photoredox and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering mild and sustainable alternatives to traditional methods. researchgate.net These techniques use light or electricity to generate highly reactive radical intermediates from stable precursors like aryl halides. nih.govmdpi.com

For this compound, photocatalytic methods could enable the activation of C-X (C-Br or C-Cl) bonds under gentle, visible-light irradiation, avoiding the need for harsh reagents or high temperatures. arizona.edunih.gov This approach is highly tunable and can be used to forge a variety of C-C and C-heteroatom bonds. The combination of electrochemistry and photocatalysis—electrophotocatalysis—is a particularly promising frontier, as it can achieve transformations with reducing or oxidizing potentials that are difficult to access by other means. researchgate.netnih.gov

Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical reactions are discovered and optimized. researchgate.netmdpi.com For a compound like this compound, AI can accelerate the development of new synthetic routes and improve existing ones.

ML algorithms can be trained on vast datasets of chemical reactions to predict reaction outcomes, suggest optimal conditions (e.g., catalyst, solvent, temperature), and even propose entirely new synthetic pathways. beilstein-journals.orgchemrxiv.orgnih.gov For instance, an AI model could be tasked with finding the most atom-economical and sustainable synthesis for this compound or predicting the optimal catalyst for its selective functionalization. acs.org

Expanding the Scope of Derivatization for New Chemical Entities

The strategic functionalization of this compound serves as a cornerstone for the generation of novel and structurally diverse chemical entities, particularly in the field of medicinal chemistry. The distinct electronic properties and reactivity of the substituents on the benzene ring—namely the bromo, chloro, and methanesulfonyl groups—provide a versatile platform for selective chemical modifications. The methanesulfonyl group acts as a strong electron-withdrawing group, which activates the aromatic ring for certain transformations. Future research is increasingly focused on leveraging the differential reactivity of the carbon-bromine and carbon-chlorine bonds to introduce a wide array of molecular fragments and build complex molecular architectures.

An emerging trend in the derivatization of this compound involves the sequential application of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). This strategy allows for the controlled, site-selective introduction of different substituents, which is a key step in creating libraries of compounds for biological screening. For instance, the bromine atom at the 4-position is more susceptible to palladium-catalyzed reactions like the Suzuki coupling compared to the chlorine atom at the 2-position. This selective reactivity enables the initial introduction of an aryl or heteroaryl group at the C4 position. Following this, the chlorine atom can be displaced by a nucleophile in a subsequent SNAr reaction.

A notable application of this derivatization strategy is in the synthesis of potent kinase inhibitors. Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous diseases, including cancer. The development of novel kinase inhibitors is therefore an area of intense research.

In a representative synthetic pathway, this compound is first subjected to a Suzuki coupling reaction. This reaction selectively targets the more reactive C-Br bond to create a new carbon-carbon bond, attaching a heterocyclic moiety to the scaffold. Subsequently, the less reactive C-Cl bond is targeted in an SNAr reaction to introduce an amine-containing fragment, a common feature in many kinase inhibitors. This two-step process allows for the systematic variation of two different parts of the molecule, facilitating the exploration of the chemical space around the core scaffold to optimize biological activity.

The table below outlines a specific example of this sequential derivatization approach.

Table 1: Sequential Derivatization of this compound

| Step | Reaction Type | Reactants | Product | Purpose of Transformation |

|---|---|---|---|---|

| 1 | Suzuki Coupling | This compound, Pyridine-3-boronic acid | 3-(3-Chloro-4-methanesulfonyl-phenyl)-pyridine | Introduction of a heteroaryl group at the C4 position. |

This strategic approach to derivatization highlights the potential of this compound as a valuable building block. Future research will likely continue to explore a broader range of palladium-catalyzed reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, to further expand the diversity of accessible compounds. The exploration of different nucleophiles in the SNAr step and the use of alternative coupling partners in the initial cross-coupling reaction will undoubtedly lead to the discovery of new chemical entities with potentially valuable biological properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-chloro-1-methanesulfonylbenzene with high purity?

- Methodological Answer : The synthesis typically involves sulfonylation of a pre-functionalized bromo-chloro benzene precursor. Methanesulfonyl chloride is reacted with the parent aromatic compound in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine to scavenge HCl. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Monitor reaction progress by TLC and confirm purity via HPLC (>97% purity thresholds are standard) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Use deuterated chloroform (CDCl3) at 400 MHz to resolve substituent positions. The methanesulfonyl group’s deshielding effect aids in distinguishing adjacent protons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion ([M+H]+) and isotopic patterns (Br/Cl).

- X-ray Crystallography : Single-crystal diffraction resolves absolute stereochemistry and validates sulfonyl group orientation .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Thermal Stress : 40–60°C for 1–2 weeks.

- Hydrolytic Conditions : pH 3 (HCl) and pH 10 (NaOH) buffers at 25°C.

Analyze degradation via HPLC and compare with initial purity data. Store at 0–6°C for long-term stability, as recommended for structurally sensitive analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states and electron density distributions. Key steps:

- Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (C-Cl) sites.

- Simulate Pd-catalyzed Suzuki-Miyaura coupling to evaluate steric hindrance from the methanesulfonyl group. Validate with experimental yields and byproduct analysis .

Q. What strategies resolve contradictory data in reaction outcomes (e.g., unexpected byproducts or low yields)?

- Methodological Answer :

- Systematic Screening : Vary catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), and solvents (polar aprotic vs. ethers).

- Byproduct Identification : Use GC-MS or LC-MS to detect intermediates (e.g., dehalogenated species).

- Kinetic Profiling : Track reaction progress over time to identify rate-limiting steps. Cross-reference with computational predictions .

Q. How does the methanesulfonyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The sulfonyl group is a strong meta-directing, deactivating moiety. Experimental approaches:

- Competitive EAS Reactions : Compare nitration or halogenation outcomes with/without the sulfonyl group.

- Isotopic Labeling : Use deuterated substrates to track positional preferences.

- Theoretical Analysis : Compute electrostatic potential maps to visualize electron-deficient regions .

Key Considerations for Advanced Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.